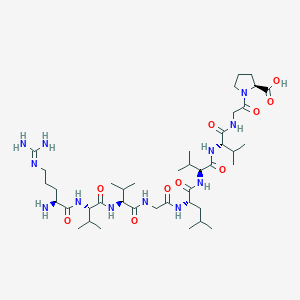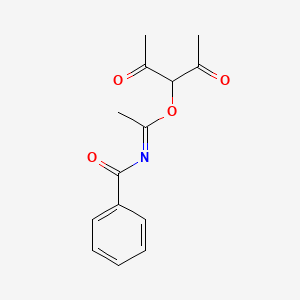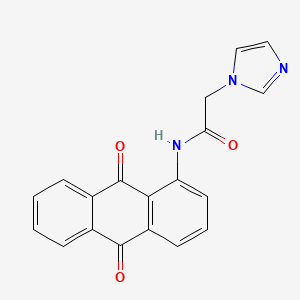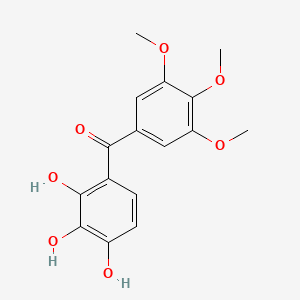
Phosphoric acid--2-propylheptan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–2-propylheptan-1-ol (1/1) is a chemical compound formed by the reaction of phosphoric acid with 2-propylheptan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-propylheptan-1-ol typically involves the esterification of phosphoric acid with 2-propylheptan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2-propylheptan-1-ol may involve continuous processes where phosphoric acid and 2-propylheptan-1-ol are fed into a reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2-propylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphorous-containing compounds.
Substitution: The hydroxyl group in 2-propylheptan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid esters, while reduction could produce phosphorous-containing alcohols or other derivatives.
Scientific Research Applications
Phosphoric acid–2-propylheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid–2-propylheptan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in therapeutic applications or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another ester of phosphoric acid with similar properties and applications.
H-Phosphonates: Compounds containing the H–P=O structural motif, used in various chemical reactions and applications.
Uniqueness
Phosphoric acid–2-propylheptan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
873779-52-3 |
|---|---|
Molecular Formula |
C10H25O5P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
phosphoric acid;2-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O.H3O4P/c1-3-5-6-8-10(9-11)7-4-2;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
VMFRWCRGPGTJHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)CO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)

![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)

![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)

![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)

![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)

![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
